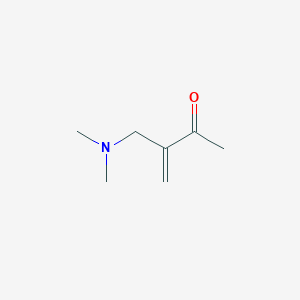

3-((Dimethylamino)methyl)but-3-EN-2-one

描述

3-((Dimethylamino)methyl)but-3-EN-2-one is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-((Dimethylamino)methyl)but-3-EN-2-one, also known as a β-enaminone derivative, has garnered significant interest due to its diverse biological activities. This compound belongs to a class of compounds that have shown potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The following sections provide a detailed examination of its synthesis, biological activity, and relevant case studies.

This compound can be synthesized through various methods, often involving the condensation of dimethylformamide dimethyl acetal with appropriate substrates. The synthesis typically yields high purity and stability under physiological conditions.

Table 1: Synthesis Overview

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| 35°C for 48 hours | 85.6 | Large scale synthesis using dimethylformamide dimethyl acetal |

| 30°C for 48 hours | 79 | Reaction with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride |

Biological Activity

The biological activities of this compound are primarily attributed to its ability to act as a versatile synthetic intermediate in the formation of biologically active compounds.

Anti-inflammatory Activity

Studies have demonstrated that β-enaminones exhibit significant anti-inflammatory properties. For instance, a study found that derivatives synthesized from similar structures showed moderate to high anti-inflammatory activity compared to established drugs like indomethacin. Statistical analysis indicated significant differences (p < 0.05) in the effectiveness of these compounds.

Table 2: Anti-inflammatory Activity Comparison

| Compound | Activity Level (vs Indomethacin) |

|---|---|

| 4-((Dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione | High |

| Compound A | Moderate |

| Compound B | Low |

Antimicrobial Activity

Research has indicated that compounds containing the β-enaminone moiety exhibit notable antimicrobial properties. For example, derivatives of this compound were tested against various bacterial strains, showing effective inhibition at low concentrations.

Case Study: Antimicrobial Efficacy

In a study evaluating the efficacy of several enaminones against Staphylococcus aureus and Escherichia coli, compounds derived from this compound demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

The mechanism by which this compound exerts its biological effects is believed to involve modulation of key signaling pathways related to inflammation and microbial resistance. The dimethylamino group enhances nucleophilicity, facilitating reactions with biological targets.

科学研究应用

Medicinal Chemistry Applications

1. Serotonin Transporter (SERT) Modulation

The compound has been investigated for its potential as a serotonin transporter (SERT) modulator. Research indicates that derivatives of 3-((dimethylamino)methyl)but-3-EN-2-one exhibit selective binding to SERT, which is crucial in regulating serotonin levels in the brain. For instance, analogues were synthesized and tested for their ability to displace radioligands at SERT, demonstrating varying affinities based on structural modifications. The results showed that certain modifications led to enhanced binding affinity, which could have implications for the development of antidepressants and anxiolytics .

Table 1: Binding Affinities of this compound Derivatives

| Compound | Ki (nM) | Comments |

|---|---|---|

| Compound A | 19.7 | High affinity for SERT |

| Compound B | 30.2 | Moderate affinity; potential for further optimization |

| Compound C | 50.5 | Lower affinity; structural modification needed |

Neuropharmacology Applications

2. Orexin Receptor Interaction

The compound has also been explored for its interaction with orexin receptors, which are implicated in sleep regulation and appetite control. Studies have shown that modifications to the dimethylamino group can enhance potency at orexin receptors. For example, a series of arylsulfonamide derivatives were synthesized, revealing that specific substitutions significantly improved receptor binding and activation .

Case Study: Aryl Sulfonamide Derivatives

In a study examining the efficacy of various derivatives on orexin receptor activity, compounds with a modified dimethylamino group exhibited improved potencies compared to their non-modified counterparts. The findings suggest that optimizing the dimethylamino moiety could lead to novel therapeutics for sleep disorders.

Table 2: Potency of Aryl Sulfonamide Derivatives at Orexin Receptors

| Compound | EC50 (nM) OX1R | EC50 (nM) OX2R | Comments |

|---|---|---|---|

| Compound D | 326 | 56 | Significant activity at both receptors |

| Compound E | 107 | 235 | Enhanced potency; potential therapeutic candidate |

Synthetic Organic Chemistry Applications

3. Synthetic Methodologies

The synthesis of this compound and its analogues has been optimized through various methodologies. Notably, a reflux method using methylamine hydrochloride has shown promising yields and purity in the synthesis of related compounds . This approach not only facilitates the preparation of the target compound but also allows for the exploration of structural variations that could enhance biological activity.

Table 3: Synthetic Yields of Related Compounds

| Compound | Yield (%) | Method Used |

|---|---|---|

| Compound F | 54 | Reflux with methylamine |

| Compound G | 58 | Flash chromatography |

| Compound H | 59 | Modified synthesis protocol |

属性

IUPAC Name |

3-[(dimethylamino)methyl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(7(2)9)5-8(3)4/h1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWBLBMZJOMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576554 | |

| Record name | 3-[(Dimethylamino)methyl]but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32778-35-1 | |

| Record name | 3-[(Dimethylamino)methyl]but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。